4-methyl-1H-1,2,3-triazole
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Overview
Description
4-Methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C₃H₅N₃. It is a derivative of 1,2,3-triazole, which is a five-membered ring containing three nitrogen atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly regioselective and efficient, allowing for the formation of 1,2,3-triazoles under mild conditions . The general reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst, resulting in the formation of the triazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous flow conditions. This method employs copper-on-charcoal as a heterogeneous catalyst, which allows for high yields and good functional group tolerance . The use of 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1H-1,2,3-triazole involves its interaction with biological targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole-containing compounds can inhibit enzymes like carbonic anhydrase and topoisomerase, resulting in therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications but different structural properties.
1,2,3-Triazole: The parent compound of 4-methyl-1H-1,2,3-triazole, widely used in click chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and ability to form strong hydrogen bonds make it particularly valuable in drug design and materials science .
Properties
IUPAC Name |
4-methyl-2H-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 |
Source
|
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-16-8 |
Source
|
Record name | 5-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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